molecular formula C20H18N2O5S2 B2587210 (5Z)-3-CYCLOPENTYL-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE CAS No. 875286-59-2

(5Z)-3-CYCLOPENTYL-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B2587210
CAS No.: 875286-59-2
M. Wt: 430.49
InChI Key: KMUIGXDTTBQJCP-WQRHYEAKSA-N
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Description

The compound (5Z)-3-cyclopentyl-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a bicyclic framework with a 1,3-thiazolidin-4-one core. Key structural features include:

  • 5-{[5-(4-Methoxy-2-Nitrophenyl)Furan-2-yl]Methylidene} moiety: The furan-aryl group introduces electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which modulate electronic properties and π-π stacking interactions .
  • Z-configuration: The stereochemistry at the C5 position is critical for molecular recognition and biological activity .

This compound belongs to a class of thiazolidinones known for diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities .

Properties

IUPAC Name

(5Z)-3-cyclopentyl-5-[[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-26-13-6-8-15(16(10-13)22(24)25)17-9-7-14(27-17)11-18-19(23)21(20(28)29-18)12-4-2-3-5-12/h6-12H,2-5H2,1H3/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUIGXDTTBQJCP-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)C4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-CYCLOPENTYL-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the cyclopentyl and methoxy-nitrophenyl groups. Common reagents used in these reactions include cyclopentanone, 4-methoxy-2-nitrobenzaldehyde, and furan-2-carbaldehyde. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Knoevenagel Condensation for Exocyclic Double Bond Formation

The exocyclic methylidene group at position 5 is formed via Knoevenagel condensation between the thiazolidinone and a furan-phenyl aldehyde derivative.

Reagent Catalyst Conditions Yield Reference
5-(4-Methoxy-2-nitrophenyl)furan-2-carbaldehydeMonoaminoethanolAcetic acid, 30 min heating70–85%

Mechanism :

  • Deprotonation of the active methylene group in the thiazolidinone.

  • Nucleophilic attack on the aldehyde carbonyl.

  • Elimination of water to form the (Z)-configured double bond .

Nitro Group Reduction

The 4-methoxy-2-nitrophenyl group can undergo selective reduction to an amine, enabling further derivatization.

Reagent Conditions Product Application
H₂, Pd/CEthanol, room temp2-Amino-4-methoxyphenyl-furan derivativePrecursor for coupling

Furan Ring Reactivity

The furan moiety participates in electrophilic substitutions (e.g., nitration, halogenation) at position 5, but steric hindrance from the adjacent nitro group limits reactivity.

Sulfanylidene Modifications

The C=S group at position 2 can be oxidized or alkylated:

Reaction Reagent Product
OxidationH₂O₂, acetic acidDisulfide (C-S-S-C)
AlkylationMethyl iodide, baseS-Methyl thioether derivative

Stability and Degradation Pathways

  • Photodegradation : The nitro group renders the compound light-sensitive, leading to partial decomposition under UV light.

  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under strongly acidic/basic conditions via cleavage of the exocyclic double bond .

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s enzyme interactions are governed by its electrophilic sites:

  • The exocyclic double bond acts as a Michael acceptor, inhibiting proteases like Dengue virus NS2B-NS3 .

  • The sulfanylidene group chelates metal ions in metalloproteases, disrupting catalytic activity .

Scientific Research Applications

Anticancer Activity

Thiazolidinone derivatives have shown promise as anticancer agents due to their ability to inhibit tumor growth across various cancer cell lines. For instance, compounds similar to (5Z)-3-cyclopentyl-5-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one have demonstrated significant inhibitory effects against leukemia and CNS cancer cell lines.

A study indicated that thiazolidinone derivatives exhibited inhibition rates of up to 84.19% against leukemia cell lines and 72.11% against CNS cancer cells, suggesting that the incorporation of specific substituents enhances their anticancer properties .

Antimicrobial Properties

Research has shown that thiazolidinone compounds possess notable antibacterial and antifungal activities. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition. The presence of electron-withdrawing groups on the aromatic ring significantly enhances their antimicrobial efficacy .

In particular, compounds with structural similarities to this compound have shown effective inhibition against pathogens like Escherichia coli and Staphylococcus aureus .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is influenced by their structural features:

Structural FeatureInfluence on Activity
Cyclopentyl groupEnhances lipophilicity and cell membrane permeability
Furan moietyIncreases interaction with biological targets
Methoxy and nitro substituentsModulate electronic properties affecting reactivity

Studies indicate that modifications at the C2 position of the thiazolidinone scaffold can lead to significant changes in biological activity, making SAR an essential consideration in drug design .

Case Studies

  • Anticancer Efficacy : A derivative similar to this compound was tested against various cancer cell lines, showing promising results with an IC50 value indicating potent anticancer activity .
  • Antimicrobial Testing : A series of thiazolidinones were synthesized and evaluated for antimicrobial properties against clinical isolates. The results demonstrated that certain derivatives had comparable efficacy to standard antibiotics, highlighting their potential as alternative therapeutic agents .

Mechanism of Action

The mechanism of action of (5Z)-3-CYCLOPENTYL-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with cellular signaling pathways involved in inflammation or cancer.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound R1: Cyclopentyl, R2: 4-MeO-2-NO₂-Ph 483.52 Not reported Thiazolidinone, furan, nitro, methoxy
(5Z)-5-[(4-Methoxyphenyl)Methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone R1: 4-Hydroxyphenyl, R2: 4-MeO-Ph 354.40 240–242 Thiazolidinone, methoxy, hydroxyl
5-(4-Nitrobenzylidene)-2-(5-(5-nitrofuran-2-yl)-thiadiazol-2-ylimino)thiazolidin-4-one R1: Thiadiazolyl, R2: 4-NO₂-Ph 444.45 344–346 Thiazolidinone, nitro, thiadiazole
(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]Methylidene]-3-isopropyl analog R1: Isopropyl, R2: Ethoxy-methyl-Ph 475.59 Not reported Thiazolidinone, pyrazole, ethoxy

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in the target compound and increases polarity and may enhance interactions with biological targets (e.g., enzyme active sites) .
  • Steric Effects : Cyclopentyl (target) and isopropyl substituents improve lipophilicity but may reduce solubility in aqueous media.
  • Thermal Stability : Higher melting points in nitro-containing derivatives (e.g., 344–346°C in ) suggest stronger intermolecular forces compared to methoxy analogs .

Reactivity Trends :

  • Nitro groups facilitate nucleophilic aromatic substitution, while methoxy groups stabilize intermediates via resonance .
  • Thiazolidinone rings undergo regioselective functionalization at C2 and C5 positions, enabling modular synthesis .

Research Findings and Challenges

  • Structural Confirmation : X-ray crystallography (e.g., ) and DFT calculations (e.g., ) are essential to resolve Z/E isomerism and validate hydrogen-bonding networks.
  • Analytical Limitations: Mass spectrometry alone cannot differentiate structural isomers (e.g., nitro vs. methoxy positional isomers) .
  • Software Tools : SHELX and WinGX are widely used for crystallographic refinement, ensuring accurate structural models.

Recommendations :

  • Conduct in vitro assays to evaluate MIC and IC₅₀ values.
  • Explore co-crystallization with target enzymes (e.g., thioredoxin reductase) to elucidate binding modes .

Biological Activity

The compound (5Z)-3-CYCLOPENTYL-5-{[5-(4-METHOXY-2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE belongs to a class of thiazolidinone derivatives known for their diverse biological activities. This article delves into the synthesis, biological evaluation, and potential applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of thiazolidinone derivatives typically involves cyclocondensation reactions. For the target compound, a method involving the reaction of cyclopentyl groups with furan derivatives and nitrophenyl moieties has been utilized. The synthetic pathway is crucial as it influences the biological properties of the resulting compounds.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. For instance, compounds similar to the one in focus have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis . The IC₅₀ values for related compounds ranged from 0.058 to 0.22 µg/mL against M. bovis and M. tuberculosis strains, indicating strong antimycobacterial properties .

CompoundIC₅₀ (µg/mL)Target Pathogen
7d0.058M. bovis
7g0.22M. tuberculosis
7i0.43M. tuberculosis

Cytotoxicity Evaluation

The cytotoxic effects of thiazolidinone derivatives are also critical for their therapeutic application. Compounds derived from similar structures have been evaluated against various cancer cell lines, such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). Notably, many of these compounds exhibited low cytotoxicity, suggesting a favorable safety profile for further development .

Case Studies

  • Case Study on Antitubercular Activity : A study conducted on a series of thiazolidinone derivatives demonstrated that specific modifications in the molecular structure significantly enhanced their activity against M. tuberculosis . The presence of nitrophenyl and furan moieties was found to be particularly beneficial.
  • Cytotoxicity Assessment : In vitro studies revealed that certain thiazolidinone derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating their potential as anticancer agents .

Q & A

Q. What are the standard synthetic routes for preparing this thiazolidinone derivative?

The synthesis typically involves a multi-step condensation reaction. A general method includes:

  • Reactants : Thiosemicarbazide derivatives, chloroacetic acid, and substituted oxocompounds (e.g., aldehydes or ketones).
  • Conditions : Reflux in a solvent mixture (e.g., DMF/acetic acid) with sodium acetate as a catalyst .
  • Mechanism : Formation of a Schiff base intermediate followed by cyclization to the thiazolidinone core. For example, 4-hydroxy-3-iodobenzaldehyde can condense with thiosemicarbazide under acidic conditions to form similar structures .

Q. Key Table: Synthetic Conditions

StepReactants/ConditionsSolventTimeYield (%)Reference
1Thiosemicarbazide + OxocompoundDMF/AcOH2 h60–75
2Cyclization with chloroacetic acidEthanol4 h~70

Q. What purification techniques are effective for isolating this compound?

  • Recrystallization : Commonly performed using DMF-ethanol or DMF-acetic acid mixtures to remove unreacted starting materials .
  • Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) is used for higher purity, especially for isomers or byproducts .

Q. How is the crystal structure of this compound determined?

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) is the gold standard.
  • Software : SHELX (e.g., SHELXL for refinement) and WinGX for data processing .
  • Validation : ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in understanding electronic properties?

  • DFT Applications : Predict molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. For related thiazolidinones, DFT calculations align with experimental UV-Vis and NMR data .
  • Challenges : Accurately modeling nitro and sulfanyl groups requires high-level basis sets (e.g., B3LYP/6-311++G**) .

Q. What challenges arise in crystallographic refinement of this compound?

  • Disorder : Flexible cyclopentyl or furan groups may require constrained refinement.
  • Twinning : Common in polar space groups; resolved using TWIN/BASF commands in SHELXL .
  • Hydrogen Bonding : Graph-set analysis (e.g., R²₂(8) motifs) identifies supramolecular interactions critical for stability .

Q. Key Table: Refinement Parameters

ParameterTypical ValueSoftwareReference
R-factor< 0.05SHELXL
Twin Ratio0.3–0.5TWIN/BASF

Q. How can reaction conditions be optimized for higher yields?

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, flow chemistry systems enable rapid screening of reaction parameters .
  • Statistical Modeling : Response surface methodology (RSM) identifies optimal conditions. A case study on diphenyldiazomethane achieved 90% yield via DoE .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

  • Cross-Validation : Compare experimental FT-IR (e.g., C=O stretch at ~1700 cm⁻¹) with DFT-calculated vibrational modes .
  • NMR Analysis : Assign signals using 2D techniques (HSQC, HMBC) to confirm Z/E isomerism or tautomerism .
  • X-ray vs. DFT : Adjust computational models to match bond lengths/angles from SCXRD .

Q. What intermolecular interactions stabilize the solid-state structure?

  • Hydrogen Bonds : O–H···S and N–H···O interactions form layered networks, analyzed via Mercury or CrystalExplorer .
  • π-Stacking : Nitrophenyl and furan groups often participate in offset π-π interactions, influencing packing motifs .

Q. How to study redox behavior or substituent effects on reactivity?

  • Cyclic Voltammetry : Identify oxidation/reduction peaks (e.g., nitro group reduction at ~-0.5 V vs. Ag/AgCl).
  • Substitution Reactions : Replace the iodine atom (if present) with nucleophiles (e.g., amines) under basic conditions .

Q. What advanced techniques characterize polymorphism or solvatomorphism?

  • PXRD : Distinguish polymorphs via peak positions/intensities.
  • Thermal Analysis : DSC/TGA reveals phase transitions or solvent loss.
  • Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., dₙₒᵣₘ) using CrystalExplorer .

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